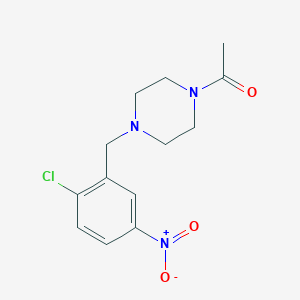
1-acetyl-4-(2-chloro-5-nitrobenzyl)piperazine
説明
1-acetyl-4-(2-chloro-5-nitrobenzyl)piperazine, commonly known as CNB-001, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CNB-001 is a derivative of piperazine and has been shown to exhibit neuroprotective properties.
作用機序
The exact mechanism of action of CNB-001 is not fully understood. However, it is believed that CNB-001 exerts its neuroprotective effects by reducing oxidative stress and inflammation in the brain. CNB-001 has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which plays a crucial role in the growth and survival of neurons.
Biochemical and Physiological Effects
CNB-001 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, increase the levels of BDNF, and improve cognitive function. CNB-001 has also been shown to improve motor function in animal models of Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of CNB-001 is its neuroprotective properties, which make it a promising candidate for the treatment of neurodegenerative diseases. However, one limitation of CNB-001 is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
将来の方向性
There are several potential future directions for the research on CNB-001. One area of research could focus on elucidating the exact mechanism of action of CNB-001. This could involve studying the effects of CNB-001 on various signaling pathways in the brain. Another area of research could focus on optimizing the therapeutic potential of CNB-001. This could involve developing new formulations of CNB-001 that are more effective at crossing the blood-brain barrier. Finally, future research could focus on studying the long-term effects of CNB-001 on cognitive function and motor function in animal models.
In conclusion, CNB-001 is a promising compound that has potential therapeutic applications in the treatment of neurodegenerative diseases. Its neuroprotective properties make it an attractive candidate for further research. However, more research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
合成法
The synthesis of CNB-001 involves the reaction of piperazine with 2-chloro-5-nitrobenzaldehyde in the presence of acetic anhydride. The resulting product is then purified through recrystallization. The yield of the synthesis process is typically around 70%.
科学的研究の応用
CNB-001 has been extensively studied for its neuroprotective properties. It has been shown to have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. CNB-001 has also been studied for its potential use in the treatment of traumatic brain injury and stroke.
特性
IUPAC Name |
1-[4-[(2-chloro-5-nitrophenyl)methyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O3/c1-10(18)16-6-4-15(5-7-16)9-11-8-12(17(19)20)2-3-13(11)14/h2-3,8H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWPSEYYTWCYKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501186426 | |
| Record name | 1-[4-[(2-Chloro-5-nitrophenyl)methyl]-1-piperazinyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501186426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[(2-Chloro-5-nitrophenyl)methyl]-1-piperazinyl]ethanone | |
CAS RN |
415925-41-6 | |
| Record name | 1-[4-[(2-Chloro-5-nitrophenyl)methyl]-1-piperazinyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=415925-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-[(2-Chloro-5-nitrophenyl)methyl]-1-piperazinyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501186426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide](/img/structure/B5718584.png)
![N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5718587.png)
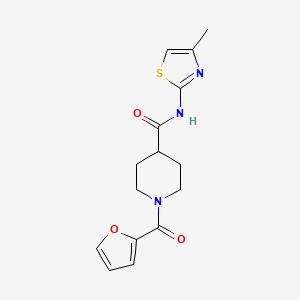
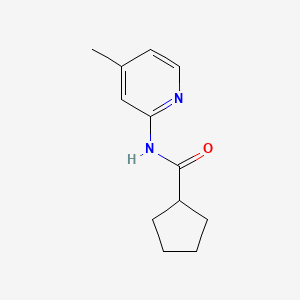
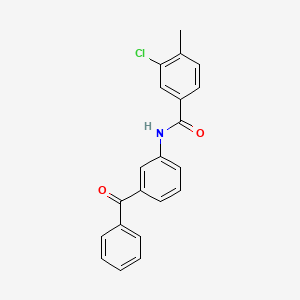
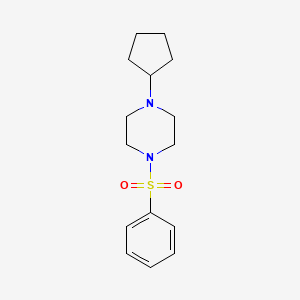
![N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B5718622.png)

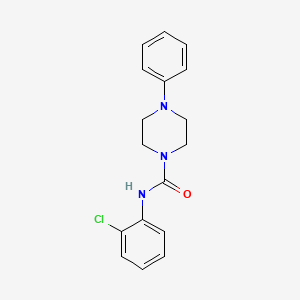


![3-methyl-6-phenoxy[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5718683.png)

